molecular formula C9H16F3N B2613361 (1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine CAS No. 2248213-23-0

(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine

Cat. No.: B2613361
CAS No.: 2248213-23-0
M. Wt: 195.229
InChI Key: GGZLKQDDLJEUGA-JECWYVHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl compounds are valuable in various fields, especially in pharmaceuticals, agriculture, and materials science . The trifluoromethyl group is one of the most important motifs in these organofluorides .


Synthesis Analysis

A method for the trifluoromethylation of secondary amines has been developed using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Chemical Reactions Analysis

Trifluoromethyl compounds can be used in various organic transformations . For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .

Mechanism of Action

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . They can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Future Directions

The use of trifluoromethyl compounds in organic chemistry is expected to continue to grow, with ongoing research into new synthesis methods and applications .

Properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)cyclohexyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZLKQDDLJEUGA-JECWYVHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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